HDAC6-IN-7

Descripción

Propiedades

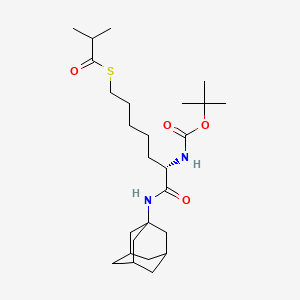

IUPAC Name |

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMLPMCOMRJOR-MOVGKWKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Downstream Targets of HDAC6-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in a variety of cellular processes by deacetylating non-histone protein substrates.[1] Its dysregulation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the downstream targets of HDAC6-IN-7, a potent and selective inhibitor of HDAC6. We will delve into the molecular consequences of HDAC6 inhibition by this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the key signaling pathways involved.

Introduction to HDAC6 and HDAC6-IN-7

HDAC6 is a class IIb histone deacetylase distinguished by its two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[3] Unlike other HDACs that are predominantly nuclear, HDAC6 is mainly localized in the cytoplasm.[4] This subcellular localization dictates its substrate specificity, which primarily includes non-histone proteins involved in cell motility, protein quality control, and stress responses.[5][6] Key substrates of HDAC6 include α-tubulin, the chaperone protein Hsp90, and the actin-remodeling protein cortactin.[7][8]

HDAC6-IN-7, also referred to as HPB [N-hydroxy-4-((N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)], is a small molecule inhibitor designed for high potency and selectivity for HDAC6.[9][10] Its inhibitory action leads to the hyperacetylation of HDAC6 substrates, thereby modulating their function and impacting downstream cellular pathways.

Primary Downstream Targets of HDAC6-IN-7

The inhibition of HDAC6 by HDAC6-IN-7 leads to the accumulation of acetylated forms of its primary substrates. The most well-characterized of these are α-tubulin, peroxiredoxin, and Hsp90.

α-Tubulin

The deacetylation of α-tubulin at lysine (B10760008) 40 is a major function of HDAC6.[11] Inhibition of HDAC6 by compounds like HDAC6-IN-7 results in a significant increase in acetylated α-tubulin. This post-translational modification is associated with increased microtubule stability and affects microtubule-dependent processes.[11][12]

Peroxiredoxin

Peroxiredoxins are antioxidant enzymes that play a critical role in redox regulation. HDAC6 has been shown to deacetylate peroxiredoxins, and its inhibition leads to their hyperacetylation.[9] This modulation can impact the cell's ability to respond to oxidative stress.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are involved in cell signaling and survival.[13] HDAC6-mediated deacetylation is crucial for Hsp90's chaperone activity.[14] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its function and lead to the degradation of its client proteins.[13]

Quantitative Data on Target Modulation

The following table summarizes the quantitative effects of HDAC6 inhibitors on the acetylation status of its primary downstream targets as reported in the literature.

| Target Protein | Inhibitor | Cell Line | Concentration | Fold Increase in Acetylation (approx.) | Reference |

| α-Tubulin | HPOB (HDAC6-IN-7 analog) | C2C12 myotubes | Not Specified | ~7% increase | [11] |

| α-Tubulin | Tubastatin A | C2C12 myotubes | Not Specified | ~7% increase | [11] |

| α-Tubulin | HDAC6 Knockout | TA muscles (mice) | N/A | ~15-fold increase | [11] |

| Peroxiredoxin | HPB (HDAC6-IN-7) | HFS and LNCaP cells | 8 to 16 μM | Accumulation observed | [9] |

Signaling Pathways and Cellular Processes Affected by HDAC6-IN-7

The modulation of its primary targets by HDAC6-IN-7 has cascading effects on several critical cellular pathways and processes.

Microtubule Dynamics and Axonal Transport

Increased acetylation of α-tubulin due to HDAC6 inhibition stabilizes microtubules.[12] This is particularly important in neuronal cells, where stable microtubules are essential for axonal transport.[12] By promoting microtubule stability, HDAC6 inhibitors can rescue deficits in axonal transport observed in models of neurodegenerative diseases like Charcot-Marie-Tooth disease.[12][15]

Protein Quality Control and Aggresome Formation

HDAC6 plays a critical role in the cellular response to misfolded protein stress. Through its ubiquitin-binding domain, HDAC6 recognizes and binds to polyubiquitinated misfolded proteins, facilitating their transport along microtubules to form an aggresome, a perinuclear inclusion body where protein degradation occurs.[16] Inhibition of HDAC6's deacetylase activity can impact this process, though the precise consequences are context-dependent.

Regulation of Chaperone Activity

By modulating the acetylation status of Hsp90, HDAC6-IN-7 can indirectly affect the stability and function of a wide array of Hsp90 client proteins. This has significant implications in cancer biology, where many oncoproteins are dependent on Hsp90 for their stability.[13]

Experimental Protocols

Western Blotting for Acetylated α-Tubulin

This protocol is a standard method to assess the intracellular activity of HDAC6 inhibitors.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with HDAC6-IN-7 at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

In Vitro HDAC6 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on HDAC6 enzymatic activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution

-

HDAC6-IN-7 at various concentrations

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, recombinant HDAC6 enzyme, and HDAC6-IN-7 at various dilutions.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measurement: Read the fluorescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of HDAC6-IN-7 and determine the IC50 value.

Conclusion

HDAC6-IN-7 is a selective inhibitor that primarily targets the cytoplasmic deacetylase HDAC6. Its downstream effects are mediated through the hyperacetylation of key substrates, most notably α-tubulin, peroxiredoxin, and Hsp90. These molecular changes translate into significant alterations in cellular processes such as microtubule stability, redox homeostasis, and protein quality control. The detailed understanding of these downstream targets and their associated pathways is critical for the continued development and application of HDAC6 inhibitors in therapeutic contexts, particularly for cancer and neurodegenerative diseases. The experimental protocols provided herein offer a robust framework for researchers to investigate the efficacy and mechanism of action of HDAC6-IN-7 and similar compounds.

References

- 1. HDAC6 - Wikipedia [en.wikipedia.org]

- 2. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]

- 6. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HDAC6-IN-7: Chemical Structure, Properties, and Biological Activity

This guide provides a comprehensive overview of HDAC6-IN-7, a designation that can refer to distinct molecules in chemical databases. Primarily, this document will focus on HDAC6 ligand-7 , a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). For clarity, data for another compound, HDAC-IN-7 , an analogue of Tucidinostat with a broader HDAC inhibition profile, is also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, biological activity, and experimental evaluation of these compounds.

Chemical Structure and Properties

The fundamental characteristics of HDAC6 ligand-7 and HDAC-IN-7 are distinct, from their molecular formula to their inhibitory profiles.

HDAC6 ligand-7 is identified as a promising positron emission tomography (PET) tracer for the HDAC6 enzyme, indicating its high specificity and potential for in vivo imaging studies.[1]

HDAC-IN-7 is described as an analogue of Tucidinostat (Chidamide) and acts as a broader spectrum HDAC inhibitor.[2] It has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[2]

A summary of their chemical properties is provided in the table below.

| Property | HDAC6 ligand-7 | HDAC-IN-7 |

| Molecular Formula | C₁₇H₁₅FN₄O₂[1] | C₂₂H₁₉FN₄O₂[2] |

| Molecular Weight | 326.33 g/mol [1] | 390.41 g/mol [2] |

| CAS Number | Not specified | 743420-02-2[2] |

| Appearance | Not specified | Solid, Brown[2] |

| SMILES String | Not specified | N(C(=O)C1=CC=C(CNC(C=CC=2C=CC=NC2)=O)C=C1)C3=C(N)C=CC(F)=C3[2] |

| Solubility | Not specified | DMSO: 55 mg/mL (140.88 mM)[2] |

Quantitative Data: Biological Activity

The inhibitory activity and selectivity of these compounds against various HDAC isoforms are crucial for their potential therapeutic applications.

HDAC6 ligand-7 demonstrates exceptional selectivity for HDAC6.[1] Its binding affinity is highlighted by a Kd value of 1.66 nM.[1] The IC₅₀ values, which measure the concentration of the inhibitor required to reduce enzyme activity by 50%, further underscore its specificity.

HDAC-IN-7 exhibits a broader range of inhibition across multiple HDAC isoforms, with particular potency against HDAC3 and HDAC10.[2]

The table below summarizes the key quantitative data for both inhibitors.

| Target Enzyme | HDAC6 ligand-7 (IC₅₀) | HDAC-IN-7 (IC₅₀) |

| hHDAC6 | 2.7 nM[1] | Not specified |

| mHDAC6 | 3.7 nM[1] | Not specified |

| HDAC1 | 1300 nM[1] | 95 nM[2] |

| HDAC2 | Not specified | 160 nM[2] |

| HDAC3 | Not specified | 67 nM[2] |

| hHDAC4 | >10000 nM[1] | Not specified |

| hHDAC7 | 4400 nM[1] | Not specified |

| HDAC8 | 640 nM[1] | 733 nM[2] |

| HDAC10 | Not specified | 78 nM[2] |

| HDAC11 | Not specified | 432 nM[2] |

Mechanism of Action and Signaling Pathways

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3][4] While many HDACs are located in the nucleus and regulate gene expression through histone modification, HDAC6 is unique as it is predominantly found in the cytoplasm.[5][6]

HDAC6's substrates are primarily non-histone proteins, including α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[4][6][7] Through its deacetylase activity, HDAC6 plays a crucial role in various cellular processes:

-

Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 regulates microtubule stability, which is essential for cell motility, cell division, and intracellular transport.[8][9]

-

Protein Quality Control: HDAC6 is a key player in the cellular response to misfolded proteins. It binds to polyubiquitinated misfolded proteins and facilitates their transport to the aggresome for degradation via autophagy.[8][10]

-

Hsp90 Regulation: Deacetylation of Hsp90 by HDAC6 is critical for the stability and function of Hsp90's client proteins, many of which are oncogenic (e.g., Bcr-Abl, c-Raf, AKT).[3]

Inhibition of HDAC6, for instance by HDAC6 ligand-7 , leads to the hyperacetylation of its substrates. This can result in several downstream effects, including the disruption of microtubule dynamics, impaired clearance of protein aggregates, and the degradation of Hsp90 client proteins.[3] These effects make HDAC6 an attractive therapeutic target for cancer and neurodegenerative diseases.[5][8]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 - Wikipedia [en.wikipedia.org]

- 9. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

Pharmacokinetics and Bioavailability of Selective HDAC6 Inhibitors: A Technical Guide

Disclaimer: No specific data could be found for a compound designated "HDAC6-IN-7." This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of well-characterized selective Histone Deacetylase 6 (HDAC6) inhibitors, which can serve as a reference for researchers and drug development professionals working on novel HDAC6-targeting compounds.

Histone Deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1][2][3] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, Hsp90, and cortactin.[1][3][4][5][6][7] The development of selective HDAC6 inhibitors is a key focus in drug discovery, with a critical need to understand their pharmacokinetic (PK) and bioavailability profiles to ensure efficacy and safety.[8][9]

Quantitative Pharmacokinetic Data of Representative HDAC6 Inhibitors

The pharmacokinetic parameters of several selective HDAC6 inhibitors have been characterized in preclinical studies. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. The data below is compiled from various in vivo studies, primarily in mouse models.

| Compound | Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Brain Bioavailability | Reference |

| ACY-738 | Mouse | 50 mg/kg | i.p. | Plasma: ~1500 | ~0.25 | - | - | Brain: ~150 ng/g at 0.5h | [4] |

| ACY-775 | Mouse | 50 mg/kg | i.p. | Plasma: ~2000 | ~0.25 | - | - | Brain: ~50 ng/g at 0.5h | [4] |

| Tubastatin A | Mouse | 50 mg/kg | i.p. | Plasma: ~1000 | ~0.25 | - | - | Brain: <10 ng/g at 0.5h | [4] |

| Analog 14 | Mouse | - | - | 120-fold higher plasma concentration than TO-317 | - | - | - | - | [9] |

| NN-429 | - | - | - | Improved pharmacokinetic properties | - | - | - | - | [10] |

Note: Detailed quantitative values for all parameters were not always available in the provided search results. The table reflects the available information.

Experimental Protocols for Pharmacokinetic Studies

The assessment of pharmacokinetic properties of HDAC6 inhibitors typically involves the following experimental procedures:

1. Animal Models:

-

The most commonly used animal models are mice, particularly strains like C57BL/6.[5][11] These models are used to evaluate drug metabolism and distribution in a living organism.

2. Dosing and Administration:

-

Compounds are often administered systemically, with intraperitoneal (i.p.) injection being a common route for preclinical evaluation.[4] Oral gavage is also used to assess oral bioavailability.

-

Dosing can be administered as a single dose or in a cassette format where multiple compounds are dosed together.[4]

3. Sample Collection:

-

Blood samples are collected at various time points post-administration to determine plasma drug concentrations.

-

For compounds targeting central nervous system (CNS) disorders, brain tissue is also collected to assess brain bioavailability.[4]

4. Analytical Methods:

-

Drug concentrations in plasma and brain homogenates are typically quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This sensitive technique allows for the accurate measurement of drug and metabolite levels.

5. Pharmacokinetic Analysis:

-

The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½).

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an HDAC6 inhibitor.

Caption: Workflow for a typical preclinical pharmacokinetic study of an HDAC6 inhibitor.

HDAC6 Signaling and Mechanism of Action

HDAC6's primary function is the deacetylation of non-histone proteins in the cytoplasm. Its inhibition leads to the hyperacetylation of its substrates, which can impact various cellular pathways.

Caption: Simplified signaling pathway of HDAC6 and its inhibition.

Conclusion

The development of selective HDAC6 inhibitors with favorable pharmacokinetic profiles is crucial for their successful clinical translation. Key challenges include achieving sufficient oral bioavailability and brain penetration for CNS indications.[4][8] Strategies such as cap group modifications have shown promise in improving the PK properties of these inhibitors.[9] This guide provides a foundational understanding of the pharmacokinetic and bioavailability considerations for selective HDAC6 inhibitors, offering valuable insights for researchers in the field. Further preclinical and clinical studies are warranted to fully characterize the ADME properties of novel HDAC6-targeting compounds.

References

- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Selective Histone Deacetylase 6 Inhibitors Restore Cone Photoreceptor Vision or Outer Segment Morphology in Zebrafish and Mouse Models of Retinal Blindness [frontiersin.org]

- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mitacs.ca [mitacs.ca]

- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HISTONE DEACETYLASE 7 INHIBITION IN A MURINE MODEL OF GRAM-NEGATIVE PNEUMONIA-INDUCED ACUTE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Selective HDAC6 Inhibition on Non-Histone Protein Acetylation: A Technical Guide

Disclaimer: This technical guide details the expected effects of a selective Histone Deacetylase 6 (HDAC6) inhibitor, referred to herein as HDAC6-IN-7. As specific data for a compound designated "HDAC6-IN-7" is not publicly available, this document synthesizes information from studies on other well-characterized selective HDAC6 inhibitors. The presented data, protocols, and pathways are representative of the mechanistic actions anticipated from a potent and selective HDAC6 inhibitor.

Introduction to HDAC6 and Its Non-Histone Substrates

Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[1][2] Unlike other HDACs that predominantly target histone proteins to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in a variety of crucial cellular processes.[1][3] This cytoplasmic localization and substrate specificity make HDAC6 an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders.[1][2]

The primary non-histone substrates of HDAC6 include α-tubulin, the molecular chaperone Heat Shock Protein 90 (Hsp90), and the actin-binding protein cortactin.[1][4][5][6][7] By removing acetyl groups from these proteins, HDAC6 modulates their function and, consequently, cellular activities such as microtubule dynamics, cell motility, protein quality control, and signal transduction.[1][8] Selective inhibition of HDAC6 is therefore expected to induce hyperacetylation of these substrates, leading to downstream cellular effects.[1][9][10]

Data Presentation: Expected Quantitative Effects of HDAC6-IN-7

The following tables summarize the anticipated quantitative effects of a selective HDAC6 inhibitor like HDAC6-IN-7 on the acetylation of its primary non-histone protein substrates. The data is compiled from studies using established selective HDAC6 inhibitors.

Table 1: Effect of HDAC6 Inhibition on α-Tubulin Acetylation

| Cell Line/System | Inhibitor Concentration | Duration of Treatment | Fold Increase in Acetylated α-Tubulin (Normalized to Total Tubulin) | Reference |

| C2C12 Myotubes | 1 µM (Tubastatin A) | 24 hours | ~7% increase | [11] |

| Primary Neuronal Cultures | 1 nM - 250 nM | 24 hours | Dose-dependent increase | [9][10] |

| HDAC6 Knockout Mice | N/A | N/A | ~15-fold increase | [11] |

Table 2: Effect of HDAC6 Inhibition on Hsp90 Acetylation

| Cell Line/System | Inhibitor/Condition | Effect on Hsp90 Acetylation | Consequence | Reference |

| Human Leukemia K562 Cells | HDAC6 siRNA | Increased Hsp90 acetylation | Disruption of Hsp90-Bcr-Abl interaction | [12] |

| HDAC6-deficient cells | Genetic deletion | Hsp90 hyperacetylation | Dissociation from p23, loss of chaperone activity | [13] |

| Human Aerodigestive Tract Cell Lines | Tubacin | Hsp90 hyperacetylation | Loss of complex formation with AhR, p23, and XAP-2 | [5] |

| Foxp3+ T-regulatory Cells | HDAC6 depletion | Increased Hsp90 acetylation | Upregulation of HSF1-regulated genes | [14] |

Table 3: Effect of HDAC6 Inhibition on Cortactin Acetylation

| Cell Line/System | Inhibitor/Condition | Effect on Cortactin Acetylation | Consequence | Reference |

| NIH3T3 Cells | HDAC6 inhibition | Cortactin hyperacetylation | Reduced F-actin binding, impaired cell motility | [4][15] |

| Human Megakaryocytes | Tubastatin A / ACY1215 | Increased cortactin acetylation | Actin disorganization, decreased proplatelet formation | [6] |

| Breast Cancer Cells | AURKA/HDAC6 inhibitors | Increased cortactin acetylation | - | [16] |

Experimental Protocols

To assess the effects of a selective HDAC6 inhibitor like HDAC6-IN-7 on non-histone protein acetylation, standard molecular and cellular biology techniques are employed. Below are detailed protocols for key experiments.

Western Blotting for α-Tubulin and Hsp90 Acetylation

This protocol allows for the semi-quantitative analysis of changes in the acetylation status of HDAC6 substrates in response to inhibitor treatment.[1][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).[1]

-

Protein assay kit (e.g., BCA assay).[1]

-

SDS-PAGE gels and running buffer.[1]

-

Transfer apparatus and PVDF or nitrocellulose membranes.[1]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-lysine, anti-Hsp90.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of HDAC6-IN-7 for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

Analysis: Quantify band intensities and normalize the acetylated protein signal to the total protein signal.[1]

Immunoprecipitation of Hsp90 and Cortactin

This protocol is used to isolate Hsp90 or cortactin and subsequently determine their acetylation status by Western blotting.[1][15]

Materials:

-

All materials for Western blotting.

-

Immunoprecipitation (IP) lysis buffer.[1]

-

Anti-Hsp90 or anti-cortactin antibody for IP.[1]

-

Protein A/G agarose (B213101) beads.[1]

Procedure:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the Western blotting protocol, using IP lysis buffer.[1]

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]

-

Immunoprecipitation: Incubate the pre-cleared lysates with the anti-Hsp90 or anti-cortactin antibody overnight at 4°C.[1]

-

Bead Binding: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[1]

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.[1]

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.[1]

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to detect the acetylated protein of interest.[1]

In Vitro HDAC6 Enzymatic Assay

This fluorometric assay quantitatively measures the enzymatic activity of HDAC6 and the potency of inhibitors like HDAC6-IN-7.[8][18][19]

Materials:

-

Recombinant human HDAC6 enzyme.

-

Fluorogenic HDAC6 substrate.

-

Assay buffer.

-

Developer solution (containing a protease).

-

HDAC6 inhibitor (e.g., Tubacin) as a positive control.

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, recombinant HDAC6 enzyme, and varying concentrations of HDAC6-IN-7. Include wells for no enzyme (background), enzyme with vehicle (100% activity), and enzyme with a known inhibitor (positive control).

-

Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorescence-generating cleavage.

-

Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of HDAC6-IN-7 relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. HDAC6 - Wikipedia [en.wikipedia.org]

- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of the HDAC6–cortactin axis in human megakaryocyte maturation leading to a proplatelet-formation defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rupress.org [rupress.org]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Scholars@Duke publication: HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor. [scholars.duke.edu]

- 14. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. “NEDD9 Regulates Actin Dynamics through Cortactin Deacetylation in an AURKA/HDAC6-dependent Manner” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. mybiosource.com [mybiosource.com]

Unveiling the Selectivity of HDAC6-IN-7: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the selectivity profile of HDAC6-IN-7, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This document provides an in-depth analysis of its inhibitory activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

HDAC6-IN-7, also known as TCS HDAC6 20b, has emerged as a significant tool in the study of cellular processes regulated by HDAC6, an enzyme implicated in cancer, neurodegenerative diseases, and inflammatory disorders. Understanding its selectivity is paramount for its application as a chemical probe and for the development of novel therapeutics.

Quantitative Inhibitory Profile of HDAC6-IN-7

The inhibitory potency of HDAC6-IN-7 against various histone deacetylase isoforms was determined through rigorous enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its remarkable selectivity for HDAC6.

| Target Enzyme | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 4 | - |

| HDAC1 | >10,000 | >2500-fold |

| HDAC2 | >10,000 | >2500-fold |

| HDAC3 | >10,000 | >2500-fold |

| HDAC4 | >10,000 | >2500-fold |

| HDAC5 | >10,000 | >2500-fold |

| HDAC8 | 227 | ~57-fold |

| HDAC10 | >10,000 | >2500-fold |

| HDAC11 | >10,000 | >2500-fold |

Data sourced from Itoh, Y., et al. J Med Chem. 2007, 50(22), 5425-38.

Core Experimental Methodologies

The determination of the selectivity profile of HDAC6-IN-7 relies on robust and reproducible experimental protocols. Below are the detailed methodologies for the key assays employed.

In Vitro HDAC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.

-

Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 8, 10, and 11) are used. A fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), is prepared in assay buffer.

-

Compound Dilution : HDAC6-IN-7 is serially diluted in DMSO to create a range of concentrations.

-

Reaction Incubation : The HDAC enzyme, the fluorogenic substrate, and the inhibitor are incubated together in a 384-well plate at 37°C. The reaction is initiated by the addition of the enzyme.

-

Development : After the incubation period, a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (Western Blot for α-tubulin acetylation)

This assay confirms that the inhibitor engages its target within a cellular context by measuring the acetylation level of a known HDAC6 substrate, α-tubulin.

-

Cell Culture and Treatment : A suitable cell line (e.g., HeLa or HCT116) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of HDAC6-IN-7 or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis : After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation : The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the effect of the inhibitor.

Visualizing the Scientific Context

To further elucidate the role of HDAC6 and the experimental approach to its inhibition, the following diagrams are provided.

Caption: Key substrates and cellular functions of HDAC6.

Caption: Experimental workflow for determining HDAC6-IN-7 selectivity.

This comprehensive guide provides researchers with the necessary data and methodologies to effectively utilize HDAC6-IN-7 in their studies and to inform the design of next-generation selective HDAC inhibitors.

A Technical Guide to the Role of Selective HDAC6 Inhibition in Aggresome Formation and Clearance

Disclaimer: The specific compound "HDAC6-IN-7" is not documented in publicly available scientific literature. This guide therefore focuses on the well-established role of selective Histone Deacetylase 6 (HDAC6) inhibitors in the aggresome pathway, providing a framework for understanding the expected mechanism of action for any potent and selective HDAC6 inhibitor.

Executive Summary

The accumulation of misfolded proteins is a hallmark of cellular stress and is implicated in numerous pathologies, including neurodegenerative diseases and cancer. Cells have evolved a sophisticated quality control system to manage these potentially toxic protein aggregates, a key component of which is the aggresome pathway. This pathway sequesters misfolded proteins into a perinuclear inclusion body, the aggresome, for subsequent degradation via autophagy. Histone Deacetylase 6 (HDAC6), a unique cytoplasmic, tubulin-targeting deacetylase, is a master regulator of this process. HDAC6 acts as a crucial linker, binding both polyubiquitinated misfolded proteins and the dynein motor complex to facilitate the retrograde transport of protein aggregates along microtubules to the aggresome.[1][2]

Selective inhibition of HDAC6 disrupts this critical cellular function. By blocking the deacetylase activity of HDAC6, its interaction with key cellular components is altered, leading to an impairment of aggresome formation. This results in the accumulation of diffuse, scattered protein aggregates throughout the cytoplasm, which can heighten cellular stress and sensitize cells, particularly cancer cells, to apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the role of HDAC6 in aggresome dynamics, the consequences of its pharmacological inhibition, and the experimental protocols used to investigate these processes.

The Role of HDAC6 in the Aggresome-Autophagy Pathway

HDAC6 is a unique Class IIb histone deacetylase distinguished by its primarily cytoplasmic localization and its structure, which includes two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or BUZ finger).[3][4] This structure enables its central role in cellular protein quality control.

2.1 Aggresome Formation: When the ubiquitin-proteasome system is overwhelmed, polyubiquitinated misfolded proteins accumulate.[1] HDAC6 recognizes and binds these polyubiquitinated proteins via its ZnF-UBP domain.[1] Simultaneously, HDAC6 associates with the dynein motor protein complex. This dual-binding capacity allows HDAC6 to function as an adapter, linking the protein aggregate "cargo" to the microtubule transport machinery.[1][2] The dynein motor then transports the HDAC6-aggregate complex along microtubules in a retrograde fashion towards the Microtubule Organizing Center (MTOC).[5] At the MTOC, these aggregates coalesce to form a single, large inclusion body known as the aggresome.[1][2] This sequestration is considered a cytoprotective response, isolating potentially toxic protein species from the general cytoplasm.[1]

2.2 Aggresome Clearance: Once formed, the aggresome is cleared by the autophagy-lysosome pathway. HDAC6 also plays a role in this downstream process. It has been shown to be involved in the fusion of autophagosomes with lysosomes, a critical step for the degradation of the aggresome's contents.[1] HDAC6 accomplishes this by recruiting and deacetylating cortactin, which promotes the assembly of an F-actin network necessary for the fusion event.

The overall process is a coordinated cellular response to proteotoxic stress, with HDAC6 acting as a central orchestrator.

Caption: The HDAC6-mediated aggresome pathway.

Impact of Selective HDAC6 Inhibition

Pharmacological inhibition of HDAC6's catalytic activity disrupts the aggresome pathway, representing a key mechanism of action for this class of compounds.

3.1 Disruption of Aggresome Formation: Selective HDAC6 inhibitors prevent the proper formation of the aggresome.[6] Cells treated with these inhibitors fail to clear misfolded protein aggregates from the cytoplasm and are unable to form the characteristic single, perinuclear aggresome.[2] Instead, ubiquitinated proteins remain scattered throughout the cytoplasm. The precise mechanism for this disruption is multifaceted; while inhibition does not typically block the ubiquitin-binding function of HDAC6, it is thought to interfere with the coordinated transport process and subsequent steps.[7]

3.2 Increased Proteotoxic Stress and Apoptosis: By preventing the sequestration of misfolded proteins, HDAC6 inhibition can exacerbate proteotoxic stress. This is particularly relevant in cancer cells, which often have higher rates of protein synthesis and are more reliant on protein quality control pathways for survival.[8] The inability to form aggresomes can lead to the activation of apoptotic pathways, making HDAC6 inhibitors a promising therapeutic strategy, especially in combination with proteasome inhibitors.

3.3 Hyperacetylation of Substrates: The most direct and measurable effect of HDAC6 inhibition is the hyperacetylation of its substrates. The primary biomarker for HDAC6 activity in cells is the acetylation status of α-tubulin.[9] Treatment with a selective HDAC6 inhibitor leads to a rapid and robust increase in acetylated α-tubulin, which can be easily detected by western blot.

Quantitative Data on HDAC6 Inhibition

While specific quantitative data for "HDAC6-IN-7" is unavailable, the effects of well-characterized selective HDAC6 inhibitors are documented. The data is often presented as IC₅₀ values for enzyme inhibition and cellular effects on substrate acetylation.

| Compound | Target | In Vitro IC₅₀ (nM) | Cellular Effect | Reference |

| HPB | HDAC6 | 10 nM | Induces α-tubulin acetylation at 8-16 µM in LNCaP cells. No effect on histone acetylation. | [10] |

| Compound 7 | HDAC6 | - | Induces HDAC6 degradation (DC₅₀ = 34 nM) in MCF-7 cells. | [11] |

| NR-160 | HDAC6 | 21 nM | Induces α-tubulin acetylation in cellular assays without affecting histone H3 acetylation. | [12] |

| ACY-1215 (Ricolinostat) | HDAC6 | 5 nM | Increases acetylated α-tubulin. | [9] (Implied) |

| Tubastatin A | HDAC6 | 15 nM | Increases acetylated α-tubulin. | [9] (Implied) |

Note: IC₅₀ values can vary based on assay conditions. Cellular effects are dose and time-dependent.

Experimental Protocols

Investigating the role of an HDAC6 inhibitor like HDAC6-IN-7 on aggresome formation involves several key experimental techniques.

5.1 Western Blotting for Acetylated α-Tubulin

This protocol is fundamental for confirming the intracellular activity and selectivity of an HDAC6 inhibitor.

-

Objective: To measure the change in acetylation of α-tubulin, a primary substrate of HDAC6.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, LNCaP, or a relevant cancer cell line) and allow them to adhere. Treat cells with various concentrations of the HDAC6 inhibitor for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to preserve the acetylation state post-lysis.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: Re-probe the membrane with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Expected Outcome: A dose-dependent increase in the signal for acetylated α-tubulin in inhibitor-treated samples compared to the vehicle control, with no change in the total tubulin or loading control.

5.2 Immunofluorescence for Aggresome Visualization

This protocol allows for the direct visualization of aggresome formation and its disruption by an HDAC6 inhibitor.

-

Objective: To visualize the localization of ubiquitinated protein aggregates within the cell.

-

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate.

-

Induction of Aggregates & Treatment: To induce aggresome formation, treat cells with a proteasome inhibitor (e.g., 5-10 µM MG132) for 6-18 hours. Co-treat a subset of these cells with the HDAC6 inhibitor. Include vehicle controls.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.

-

Incubate with a primary antibody against ubiquitin (e.g., FK2 clone, which recognizes polyubiquitin (B1169507) chains) or p62/SQSTM1 for 1-2 hours.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

-

(Optional) Counterstain nuclei with DAPI.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal or fluorescence microscope.

-

-

Expected Outcome: In cells treated with MG132 alone, a single, bright, perinuclear fluorescent spot (the aggresome) will be visible. In cells co-treated with the HDAC6 inhibitor, this distinct aggresome will be absent; instead, fluorescence will appear as multiple smaller puncta scattered throughout the cytoplasm.

Caption: A typical workflow for evaluating an HDAC6 inhibitor.

Conclusion for Drug Development Professionals

HDAC6 is a validated and compelling target for therapeutic intervention in diseases characterized by protein aggregation or in cancers reliant on robust protein quality control. Selective inhibition of HDAC6 provides a precise tool to disrupt the aggresome-dependent management of proteotoxic stress. For researchers and drug developers, the key takeaways are:

-

Mechanism of Action: Selective HDAC6 inhibitors function by preventing the sequestration of misfolded proteins into aggresomes, leading to diffuse cytoplasmic aggregates and increased cellular stress.

-

Key Biomarker: Acetylated α-tubulin is the most reliable and direct pharmacodynamic biomarker for assessing the target engagement and cellular activity of an HDAC6 inhibitor.

-

Therapeutic Potential: The disruption of the aggresome pathway can sensitize cancer cells to other therapeutic agents, particularly proteasome inhibitors, suggesting a strong rationale for combination therapies.

Any novel selective inhibitor, such as the conceptual HDAC6-IN-7, would be expected to follow these mechanistic principles. Its evaluation would require the rigorous application of the biochemical and cell-based assays outlined in this guide to confirm its potency, selectivity, and functional impact on the aggresome-autophagy axis.

References

- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. HDAC6 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]

- 12. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on HDAC6 Inhibitors in Neurodegenerative Models: A Technical Overview

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[1] Its main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1] Through its enzymatic activity, HDAC6 plays a crucial role in several cellular processes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2][3][4] These processes include the regulation of microtubule dynamics, intracellular trafficking, protein quality control, and the clearance of misfolded protein aggregates.[2][4][5]

In many neurodegenerative diseases, there is an impairment of the ubiquitin-proteasome system, leading to the accumulation of toxic protein aggregates.[3] HDAC6 is involved in the cellular response to this stress by binding to ubiquitinated misfolded proteins and facilitating their transport to form an aggresome, which is then cleared by autophagy.[3][6] Furthermore, by deacetylating α-tubulin, HDAC6 affects the stability of microtubules, which are essential for axonal transport. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, enhancing microtubule-based transport, a process that is often disrupted in neurodegenerative conditions.[2][3]

This technical guide provides an overview of the initial studies on HDAC6 inhibitors in various neurodegenerative models. While specific data for a molecule designated "HDAC6-IN-7" is not publicly available in the scientific literature, this document summarizes the findings from studies on well-characterized selective HDAC6 inhibitors, providing a comprehensive understanding of their mechanism of action and therapeutic potential.

Data Presentation: Effects of Selective HDAC6 Inhibitors in Neurodegenerative Models

The following table summarizes the key findings from preclinical studies of prominent HDAC6 inhibitors in various neurodegenerative disease models.

| Inhibitor | Disease Model | Key Findings | Reference |

| Tubastatin A | Alzheimer's Disease (AD) mouse model | Improved cognitive deficits, reduced amyloid-β (Aβ) load, and suppressed tau hyperphosphorylation.[6] | [6] |

| ACY-1215 (Ricolinostat) | Alzheimer's Disease (AD) mouse model | Increased α-tubulin acetylation, facilitated autophagic clearance of Aβ and hyperphosphorylated tau.[6] | [6] |

| HDAC6 Inhibition (General) | Parkinson's Disease (PD) models | Protects dopaminergic cells against α-synuclein toxicity and suppresses neurodegeneration in a manner dependent on autophagy.[6] | [6] |

| EKZ-438 | Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) models | Improved pathophysiological deficits in proteostasis and intracellular transport in both animal and human iPSC-derived neuronal models.[2] | [2] |

| Tubacin | Oxidative Stress Models | Enhanced antioxidant properties by increasing the acetylation and reducing properties of peroxiredoxin-1 and -2. Promoted neurite growth.[3] | [3] |

Experimental Protocols

The evaluation of HDAC6 inhibitors in neurodegenerative models involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.

1. In Vitro HDAC Enzymatic Assay

-

Objective: To determine the inhibitory activity (IC50) of a compound against HDAC6 and other HDAC isoforms to assess potency and selectivity.

-

Methodology:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, and 11) are used.[1]

-

A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC peptide, is incubated with each HDAC enzyme in the presence of varying concentrations of the test compound.

-

The HDAC enzyme deacetylates the lysine (B10760008) residue of the substrate.

-

A developing agent (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

The fluorescence is measured using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

2. Western Blot for α-Tubulin Acetylation

-

Objective: To confirm the target engagement of the HDAC6 inhibitor in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

-

Methodology:

-

Neuronal cell cultures (e.g., primary neurons or SH-SY5Y cells) are treated with the HDAC6 inhibitor at various concentrations for a specified period.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

-

After washing, the membrane is incubated with corresponding HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

3. In Vivo Behavioral Testing in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)

-

Objective: To evaluate the effect of the HDAC6 inhibitor on cognitive function in a transgenic mouse model of Alzheimer's disease.

-

Methodology:

-

Transgenic mice (e.g., 5XFAD) and wild-type littermates are treated with the HDAC6 inhibitor or vehicle control over a specified period.

-

Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

-

Morris Water Maze: Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured to assess spatial learning and memory.

-

Y-Maze: Spontaneous alternation is measured to assess short-term spatial working memory. The number of arm entries and the sequence of entries are recorded.

-

At the end of the study, brain tissue is collected for biochemical and histological analysis (e.g., Aβ plaque load and tau pathology).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: HDAC6-mediated clearance of protein aggregates.

Caption: Role of HDAC6 inhibition in axonal transport.

Caption: Preclinical workflow for an HDAC6 inhibitor.

References

- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

In-Depth Technical Guide: Preliminary Research on HDAC6-IN-7 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression, including cell motility, protein quality control, and signaling pathways. Selective inhibition of HDAC6 offers a targeted therapeutic strategy with a potentially favorable safety profile compared to pan-HDAC inhibitors. This technical guide provides a comprehensive overview of the preliminary research on a representative selective HDAC6 inhibitor, ACY-1215 (Ricolinostat), in various cancer cell lines. Due to the limited public information on a compound specifically named "HDAC6-IN-7," this guide utilizes the extensive data available for the clinically evaluated ACY-1215 to provide a framework for the preclinical assessment of novel HDAC6 inhibitors. This document details the impact of HDAC6 inhibition on cancer cell viability, apoptosis, and cell cycle progression, and elucidates its effects on crucial signaling pathways such as MAPK/ERK and PI3K/AKT. Detailed experimental protocols for key assays are provided to facilitate the design and execution of preclinical studies.

Introduction to HDAC6 in Cancer

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family, predominantly located in the cytoplasm.[1] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90), which are critical for various cellular functions.[2][3]

Through its deacetylase activity, HDAC6 is involved in:

-

Cell Motility and Metastasis: By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is essential for cell migration and invasion.[2][4]

-

Protein Quality Control: HDAC6 plays a crucial role in the aggresome pathway, a cellular process for clearing misfolded proteins. This function is particularly important for the survival of cancer cells, which often produce high levels of aberrant proteins.[1]

-

Signaling Pathways: HDAC6 modulates the activity of key signaling pathways implicated in cancer cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[5][6]

Given its significant role in tumorigenesis, selective inhibition of HDAC6 has become an attractive therapeutic strategy.[5] ACY-1215 (Ricolinostat) is a potent and selective HDAC6 inhibitor that has undergone clinical investigation, making it an excellent model compound for preclinical research.[7][8][9]

Quantitative Data on the Effects of ACY-1215 in Cancer Cell Lines

The following tables summarize the quantitative effects of the selective HDAC6 inhibitor ACY-1215 on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity and Anti-proliferative Effects of ACY-1215

This table presents the half-maximal inhibitory concentration (IC50) values of ACY-1215 against HDAC6 enzyme activity and its anti-proliferative effects in different cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) - Cell Viability | Incubation Time | Reference |

| HDAC6 Enzyme Activity | - | 0.005 | - | [7][9] |

| Multiple Myeloma | MM.1S | 2-8 | 48 hours | [7] |

| Colorectal Cancer | HCT116 | 3.25 | Not Specified | [10] |

| Esophageal Squamous Cell Carcinoma | KYSE-150 | Not Specified | - | [5] |

| Esophageal Squamous Cell Carcinoma | EC-109 | Not Specified | - | [5] |

| Lymphoma | WSU-NHL | Not Specified | 48 hours | [11] |

| Lymphoma | Hut-78 | Not Specified | 48 hours | [11] |

| Lymphoma | Jeko-1 | Not Specified | 48 hours | [11] |

Table 2: Effects of ACY-1215 on Apoptosis and Cell Cycle

This table summarizes the impact of ACY-1215 on the induction of apoptosis and cell cycle arrest in various cancer cell lines.

| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Concentration | Reference |

| Esophageal Squamous Cell Carcinoma | KYSE-150, EC-109 | Increased apoptosis | G2/M arrest | Dose-dependent | [5] |

| Non-Small Cell Lung Cancer | A549, LL2, H1299 | Increased apoptosis | G2 arrest | Not Specified | [12] |

| Lymphoma | WSU-NHL, Hut-78, Jeko-1 | Increased apoptosis | Increase in "sub-G0/G1" peak | Not Specified | [13][14] |

| Head and Neck Squamous Cell Carcinoma | CAL27, SAS, HSC-3, OSC-19 | Synergistically enhanced apoptosis with Adavosertib | Not Specified | Not Specified | [4] |

Signaling Pathways Modulated by HDAC6 Inhibition

HDAC6 inhibition has been shown to impact key signaling pathways that are frequently dysregulated in cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. In several cancer types, HDAC6 has been shown to positively regulate this pathway. Inhibition of HDAC6 with ACY-1215 has been demonstrated to decrease the phosphorylation of MEK and ERK, leading to the suppression of this pro-survival signaling cascade.[5]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that promotes cell survival, growth, and proliferation. Studies have shown that HDAC6 inhibition can suppress the PI3K/AKT/mTOR signaling pathway.[5][15] This inhibition contributes to the anti-cancer effects of HDAC6 inhibitors by reducing pro-survival signals and inducing apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of HDAC6 inhibitors in cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an HDAC6 inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

HDAC6 inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the HDAC6 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by an HDAC6 inhibitor.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]

Materials:

-

Cancer cell lines

-

HDAC6 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the HDAC6 inhibitor at various concentrations for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of an HDAC6 inhibitor on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22]

Materials:

-

Cancer cell lines

-

HDAC6 inhibitor

-

Cold 70% ethanol (B145695)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with the HDAC6 inhibitor as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

Objective: To assess the effect of an HDAC6 inhibitor on the expression and post-translational modification of target proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. This allows for the detection of changes in protein levels (e.g., p-ERK) or post-translational modifications (e.g., acetylated α-tubulin).

Materials:

-

Treated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP, anti-cleaved-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cell pellets in lysis buffer and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities, normalizing to a loading control (e.g., α-tubulin or β-actin).

Conclusion

The preliminary research on the selective HDAC6 inhibitor ACY-1215 demonstrates its potential as an anti-cancer agent across a variety of cancer cell lines. By inhibiting HDAC6, ACY-1215 effectively reduces cell viability, induces apoptosis, and causes cell cycle arrest. Mechanistically, these effects are, at least in part, mediated through the downregulation of the pro-survival MAPK/ERK and PI3K/AKT signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel selective HDAC6 inhibitors. Further investigation into the synergistic effects of HDAC6 inhibitors with other chemotherapeutic agents is warranted to explore their full therapeutic potential in cancer treatment.[4][8]

References

- 1. Facebook [cancer.gov]

- 2. A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti-tumor Ability in Human Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The HDAC6 inhibitor ACY‑1215 enhances the anticancer activity of oxaliplatin in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. bosterbio.com [bosterbio.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. scispace.com [scispace.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Methodological & Application

Application Notes and Protocols for HDAC6-IN-7 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. In the context of neuroscience, HDAC6 has emerged as a significant therapeutic target. Its primary substrates in neurons are non-histone proteins such as α-tubulin and cortactin. By deacetylating these proteins, HDAC6 regulates microtubule dynamics, axonal transport, and actin cytoskeleton rearrangement.[1][2]

Inhibition of HDAC6 has shown considerable promise in models of neurodegenerative diseases and neuronal injury. Selective HDAC6 inhibitors have been demonstrated to increase α-tubulin acetylation, thereby enhancing microtubule stability and improving axonal transport, which is often impaired in neurodegenerative conditions.[3][4] Furthermore, HDAC6 inhibition can confer neuroprotection against oxidative stress and promote neurite outgrowth.[1][5] HDAC6-IN-7 is a selective inhibitor of HDAC6, and this document provides a detailed protocol for its application in primary neuron cultures to study its effects on neuronal biology.

Data Presentation: HDAC6 Inhibitor Selectivity